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molecular formula C12H22O2 B1663558 4-(2,2,3-Trimethylcyclopentyl)butanoic acid CAS No. 957136-80-0

4-(2,2,3-Trimethylcyclopentyl)butanoic acid

Cat. No. B1663558
M. Wt: 198.30 g/mol
InChI Key: LYFXCRCUENNESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08409649B2

Procedure details

Ethyl 4-(2,2,3-trimethylcyclopentyl)butanoate (5 g, 22 mmol) was added to THF (25 ml) into a round bottom flask. Aqueous 1 N NaOH (25 ml) was then added to the flask and the reaction mixture was refluxed at 110° C. for 8 h. Upon completion of the reaction, the reaction mixture was diluted with 1 N NaOH (25 ml) and the aqueous layer washed twice with MTBE (50 ml×2). The aqueous layer was treated with aqueous 1.0 N HCl until it reached a pH of about 3 (for example from 2 to 4), then extracted three times with AcOEt (50 ml×3). The combined AcOEt extracts were concentrated in vacuo and purified via flash column chromatography with (0-40% gradient) to give 4-(2,2,3-trimethylcyclopentyl)butanoic acid as a colorless oil (3.82 g, 87%). The NMR data is indicated below.
Name
Ethyl 4-(2,2,3-trimethylcyclopentyl)butanoate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[CH:6]([CH3:7])[CH2:5][CH2:4][CH:3]1[CH2:8][CH2:9][CH2:10][C:11]([O:13]CC)=[O:12].C1COCC1>[OH-].[Na+]>[CH3:16][C:2]1([CH3:1])[CH:6]([CH3:7])[CH2:5][CH2:4][CH:3]1[CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Ethyl 4-(2,2,3-trimethylcyclopentyl)butanoate
Quantity
5 g
Type
reactant
Smiles
CC1(C(CCC1C)CCCC(=O)OCC)C
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
WASH
Type
WASH
Details
the aqueous layer washed twice with MTBE (50 ml×2)
ADDITION
Type
ADDITION
Details
The aqueous layer was treated with aqueous 1.0 N HCl until it
EXTRACTION
Type
EXTRACTION
Details
extracted three times with AcOEt (50 ml×3)
CONCENTRATION
Type
CONCENTRATION
Details
The combined AcOEt extracts were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified via flash column chromatography with (0-40% gradient)

Outcomes

Product
Name
Type
product
Smiles
CC1(C(CCC1C)CCCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.82 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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